

Application Notes and Protocols for Immunoprecipitation of STAT5

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Compound of Interest		
Compound Name:	AC-4-130	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation (IP) of Signal Transducer and Activator of Transcription 5 (STAT5). This document clarifies the roles of specific reagents in STAT5 research and offers a step-by-step guide to successfully isolate STAT5 protein for downstream applications.

Clarification on AC-4-130 in STAT5 Research

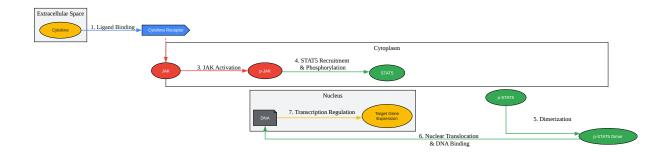
It is critical to understand the function of specific molecules in experimental design. **AC-4-130** is a potent, cell-permeable small molecule inhibitor of STAT5. It functions by binding to the SH2 domain of STAT5, which is essential for its activation, dimerization, and subsequent nuclear translocation.[1][2][3] Therefore, **AC-4-130** is a tool for inhibiting STAT5 signaling pathways and is not suitable for use in immunoprecipitation procedures, which require an antibody to capture the target protein. For the immunoprecipitation of STAT5, a specific anti-STAT5 antibody is the correct reagent.

STAT5 Signaling Pathway

The STAT5 signaling pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, particularly in the hematopoietic system.[4] The pathway is typically activated by cytokines and growth factors binding to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 proteins.



Recruited STAT5 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.



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Caption: Canonical JAK-STAT5 Signaling Pathway.

Antibodies for STAT5 Immunoprecipitation

The selection of a high-quality antibody is paramount for successful immunoprecipitation. Several commercial antibodies have been validated for the IP of STAT5. Both monoclonal and polyclonal antibodies can be effective, and the choice may depend on the specific experimental goals.



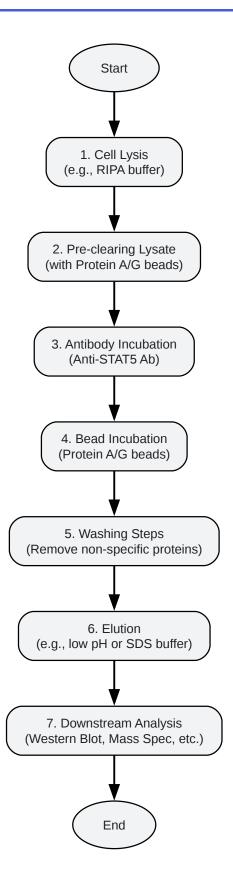
Antibody	Туре	Clonality	Catalog Number	Recommend ed Dilution for IP	Species Reactivity
STAT5 (D2O6Y)	Rabbit	Monoclonal	Cell Signaling Technology #94205	1:50	Human, Mouse, Rat
STAT5a (E289)	Rabbit	Monoclonal	Abcam ab32043	1:50	Human, Mouse, Rat
STAT5 (A-9)	Mouse	Monoclonal	Santa Cruz Biotechnolog y sc-74442	1-2 μg per 100-500 μg of lysate	Human, Mouse, Rat
Anti-STAT5	Rabbit	Polyclonal	Millipore 06- 537	2 μg per 1 mg of lysate	Human, Mouse

Note: Optimal antibody concentration should be determined empirically by the end-user.

Experimental Workflow for STAT5 Immunoprecipitation

The general workflow for immunoprecipitation involves cell lysis, incubation of the lysate with a specific antibody, capture of the antibody-antigen complex with Protein A/G beads, washing to remove non-specific binders, and elution of the target protein.





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Caption: General workflow for STAT5 immunoprecipitation.



Detailed Protocol for STAT5 Immunoprecipitation

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Buffers

- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell Lysis Buffer (RIPA or similar), ice-cold:
 - 50 mM Tris-HCl, pH 7.4
 - o 150 mM NaCl
 - 1 mM EDTA
 - 1% NP-40
 - 0.5% Sodium deoxycholate
 - o 0.1% SDS
 - Add protease and phosphatase inhibitor cocktail immediately before use.
- Wash Buffer (modified RIPA or PBS with 0.1% Tween-20), ice-cold
- Elution Buffer:
 - Denaturing: 1X Laemmli sample buffer
 - Non-denaturing: 0.1 M Glycine-HCl, pH 2.5-3.0
- Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5
- Protein A/G Agarose or Magnetic Beads
- Anti-STAT5 Antibody (validated for IP)



Isotype Control IgG

Procedure

- 1. Cell Lysate Preparation a. For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, wash by centrifugation at 500 x g for 5 minutes and resuspend in ice-cold PBS. b. Add ice-cold cell lysis buffer to the cell pellet or dish (e.g., 1 mL per 10^7 cells). c. Incubate on ice for 30 minutes with occasional vortexing. d. Scrape adherent cells and transfer the lysate to a pre-chilled microfuge tube. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
- 2. Pre-clearing the Lysate (Optional but Recommended) a. Aliquot 500 μ g to 1 mg of total protein into a new microfuge tube. Adjust the volume to 500 μ L with lysis buffer. b. Add 20 μ L of a 50% slurry of Protein A/G beads. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack for magnetic beads). e. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
- 3. Immunoprecipitation a. Add the recommended amount of anti-STAT5 primary antibody to the pre-cleared lysate (e.g., 1-5 μ g). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 25-30 μ L of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
- 4. Washing a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes. Ensure all supernatant is removed after the final wash.

5. Elution

Denaturing Elution (for Western Blotting): a. Resuspend the washed bead pellet in 30-50 μL of 1X Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein.



- Non-denaturing Elution (for activity assays): a. Resuspend the washed bead pellet in 50 μL of low-pH elution buffer. b. Incubate for 5-10 minutes at room temperature with gentle tapping. c. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 μL of neutralization buffer.
- 6. Downstream Analysis The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or enzyme activity assays. For Western blotting, the eluted samples can be loaded directly onto an SDS-PAGE gel.

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